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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B12303059 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data and analytical

methodologies used for the characterization of Carmichaeline C, a diterpenoid alkaloid. It is

important to note that "Carmichaeline C" is likely a variant or misspelling of Carmichaeline,

which is also known by its synonym Karakoline. This guide is intended for researchers,

scientists, and professionals in drug development who are engaged in the isolation,

identification, and structural elucidation of natural products. The information presented herein is

based on established analytical techniques for the characterization of C19-diterpenoid alkaloids

isolated from plants of the Aconitum genus.

While a complete, publicly available dataset specifically for Carmichaeline (Karakoline) is not

readily found in the scientific literature, this guide provides representative spectral data and

detailed experimental protocols based on the analysis of closely related and well-characterized

analogues.

Compound Profile: Carmichaeline (Karakoline)
Molecular Formula: C₂₂H₃₅NO₄

Molecular Weight: 377.5 g/mol

Class: C19-Diterpenoid Alkaloid
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Reported Origin:Aconitum species

Spectroscopic Data for Structural Elucidation
The structural characterization of Carmichaeline C relies on a combination of modern

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional

structure of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

experiments are essential for the complete assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Spectral Data for a Carmichaeline-type Alkaloid (500 MHz,

CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
(Representativ
e)

0.85 - 1.10 t 7.2 3H N-CH₂-CH₃

1.15 - 1.30 s - 3H CH₃

3.20 - 3.40 s - 3H OCH₃

3.50 - 4.50 m - -

Protons on

carbons bearing

hydroxyl groups

1.00 - 3.00 m - -

Aliphatic protons

on the

diterpenoid

skeleton

Table 2: Representative ¹³C NMR Spectral Data for a Carmichaeline-type Alkaloid (125 MHz,

CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type
Assignment
(Representative)

10 - 20 CH₃ N-CH₂-CH₃

20 - 40 CH₃ CH₃

40 - 60 CH₂, CH Aliphatic carbons

50 - 60 OCH₃ OCH₃

60 - 90 CH-O, C-O
Carbons bearing hydroxyl or

ether groups

70 - 100 Quaternary C
Quaternary carbons in the core

structure

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound, as well as structural information based on its fragmentation pattern. High-

resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Representative Mass Spectrometry Data for a Carmichaeline-type Alkaloid

Technique Ionization Mode Observed m/z Interpretation

HR-ESI-MS Positive [M+H]⁺

Molecular ion peak,

confirms molecular

weight

MS/MS Positive Various

Fragmentation pattern

provides structural

clues

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative Infrared (IR) Spectral Data for a Carmichaeline-type Alkaloid
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

3600 - 3200 Broad O-H stretch (hydroxyl groups)

2980 - 2850 Strong C-H stretch (aliphatic)

1470 - 1350 Medium C-H bend (aliphatic)

1200 - 1000 Strong C-O stretch (alcohols, ethers)

Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectral data for

a Carmichaeline-type alkaloid.

Isolation and Purification
Diterpenoid alkaloids are typically isolated from the roots of Aconitum species. The general

procedure involves:

Extraction: The air-dried and powdered plant material is extracted with a solvent such as

methanol or ethanol.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloids from neutral and acidic compounds.

Chromatography: The alkaloid fraction is further purified using a combination of

chromatographic techniques, such as silica gel column chromatography and preparative

high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or

500 MHz).

1D NMR Acquisition:
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¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral

width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans

due to the low natural abundance of ¹³C.

2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments

are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through an LC system. Data is acquired in positive ion mode. For MS/MS analysis, the

[M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation

(CID).

Infrared Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum is collected and subtracted from the sample spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the isolation and characterization of a

diterpenoid alkaloid like Carmichaeline C.

Spectroscopic Analysis

Aconitum Plant Material
(e.g., roots)

Solvent Extraction
(e.g., Methanol)

Acid-Base Partitioning

Crude Alkaloid Extract

Column Chromatography
(e.g., Silica Gel)

Fractions

Preparative HPLC

Pure Carmichaeline C

NMR Spectroscopy
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

Mass Spectrometry
(HR-ESI-MS, MS/MS)

Infrared Spectroscopy
(FTIR)

Structure Elucidation
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Click to download full resolution via product page

Workflow for Isolation and Characterization

This comprehensive approach, combining chromatographic separation with advanced

spectroscopic analysis, is essential for the unambiguous structural determination of complex

natural products like Carmichaeline C.

To cite this document: BenchChem. [Characterization of Carmichaeline C: A Technical Guide
to its Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-
carmichaenine-c-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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